molecular formula C24H23N3O3 B2926232 N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207036-68-7

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2926232
M. Wt: 401.466
InChI Key: RQZXBXKQBFYKDL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a dihydropyridine ring, and a biphenyl group . Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry . Dihydropyridines are a class of compounds that are often used in the treatment of hypertension . Biphenyls are hydrocarbons that consist of two connected phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The dihydropyridine ring is a six-membered ring with four carbon atoms, one nitrogen atom, and one double-bonded oxygen atom . The biphenyl group consists of two connected phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines can undergo various reactions, including N-alkylation and ring-opening reactions . Dihydropyridines can undergo reduction reactions to form pyridines . Biphenyls can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyrrolidines, dihydropyridines, and biphenyls all have relatively low melting points and boiling points due to their aromatic nature .

Scientific Research Applications

Antiviral and Anticancer Properties

The compound has been evaluated for its potential anti-viral activities, particularly against human immunodeficiency virus type 1 (HIV-1). It has been identified as a potential non-nucleoside reverse transcriptase inhibitor, demonstrating the capability to inhibit viral replication by interacting with viral enzymes. This highlights its potential use in the development of novel antiviral therapies (Tamazyan et al., 2007).

Antidepressant and Nootropic Activities

Research has explored the compound's derivatives for their antidepressant and nootropic (cognitive enhancing) activities. Specific derivatives have shown promising results in animal models, indicating potential for the development of new treatments for depression and cognitive disorders. The studies demonstrate the compound's utility in creating molecules with central nervous system (CNS) activity (Thomas et al., 2016).

Antitumor Activities

The compound has served as a basis for the development of selective inhibitors targeting the Met kinase superfamily, demonstrating significant in vivo efficacy in tumor models. This suggests its role in the design of targeted cancer therapies, where the focus is on inhibiting specific pathways involved in tumor growth and metastasis (Schroeder et al., 2009).

Material Science and Polymer Synthesis

In material science, derivatives of the compound have been utilized in the synthesis of novel polyamides and coordination polymers. These materials exhibit unique properties, such as thermal stability and solubility in polar solvents, making them suitable for various applications in material science and engineering (Yeh et al., 2008).

Synthesis of Heterocyclic Compounds

The compound's framework has been instrumental in synthesizing novel heterocyclic compounds, including 1,2,4-oxadiazole derivatives. These compounds have been predicted to exhibit biological activity, showcasing the compound's versatility in facilitating the creation of biologically active molecules (Kharchenko et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling any organic compounds due to their potential reactivity .

Future Directions

The future directions for the study of this compound could involve further investigation into its synthesis, properties, and potential biological activities. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and evaluating its potential use in medicinal chemistry .

properties

IUPAC Name

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-26-16-20(23(29)27-13-5-6-14-27)15-21(24(26)30)25-22(28)19-11-9-18(10-12-19)17-7-3-2-4-8-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXBXKQBFYKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide

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